3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound with the molecular formula C14H13ClN2O2 It is characterized by the presence of a chlorophenyl group, an oxopiperidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves the reaction of 2-chlorobenzoyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with a nitrile compound to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares structural similarities with 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile, particularly in the presence of a piperidine ring and chlorophenyl group.
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole: Another compound with a similar structural motif, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H13ClN2O2 |
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Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-5-1-2-6-12(11)17-9-3-4-10(14(17)19)13(18)7-8-16/h1-2,5-6,10H,3-4,7,9H2 |
InChI Key |
GGCCQOACSFUEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2Cl)C(=O)CC#N |
Origin of Product |
United States |
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